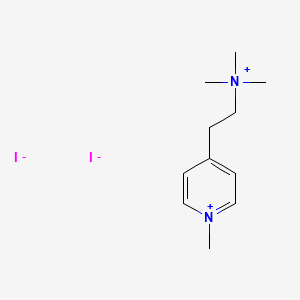
Pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their cationic surfactant properties and have a wide range of applications in various fields, including chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide typically involves the reaction of pyridine with an alkyl halide or alkyl sulfate at elevated temperatures. The reaction follows an S_N2 mechanism, where the nucleophilic nitrogen atom of the pyridine attacks the electrophilic carbon of the alkyl halide or sulfate, resulting in the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of pyridinium salts often involves the use of pyridine derived from coal tar or synthetic methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound .
化学反应分析
Types of Reactions
Pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce pyridinium oxides, while substitution reactions may yield different pyridinium derivatives .
科学研究应用
Pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide has several scientific research applications, including:
作用机制
The mechanism of action of pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide involves its interaction with cell membranes and other biological targets. The cationic nature of the compound allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications .
相似化合物的比较
Similar Compounds
Similar compounds to pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide include other quaternary ammonium compounds such as:
- Cetylpyridinium chloride
- Benzalkonium chloride
- Tetrabutylammonium iodide
Uniqueness
This compound is unique due to its specific structure, which imparts distinct physicochemical properties and reactivity. Its ability to form stable complexes and its high solubility in water make it particularly useful in various applications .
属性
CAS 编号 |
63681-04-9 |
|---|---|
分子式 |
C11H20I2N2 |
分子量 |
434.10 g/mol |
IUPAC 名称 |
trimethyl-[2-(1-methylpyridin-1-ium-4-yl)ethyl]azanium;diiodide |
InChI |
InChI=1S/C11H20N2.2HI/c1-12-8-5-11(6-9-12)7-10-13(2,3)4;;/h5-6,8-9H,7,10H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
MGKCYPDFRVMSPF-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1=CC=C(C=C1)CC[N+](C)(C)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)
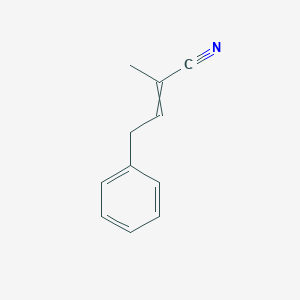
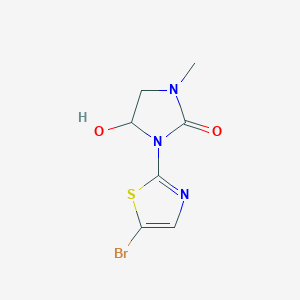
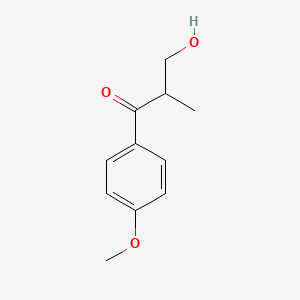
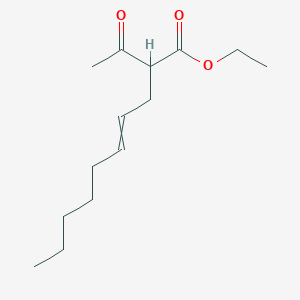
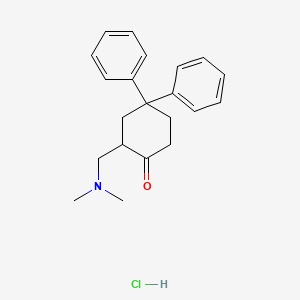
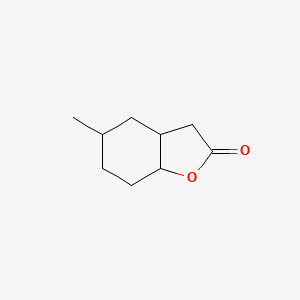
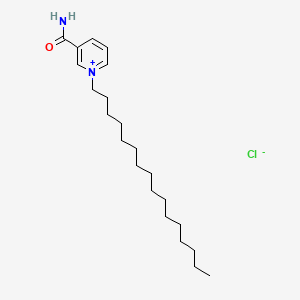
![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)


![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)

